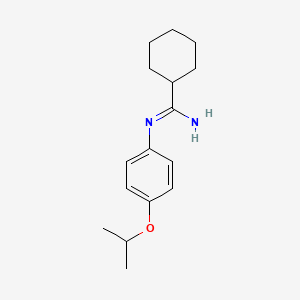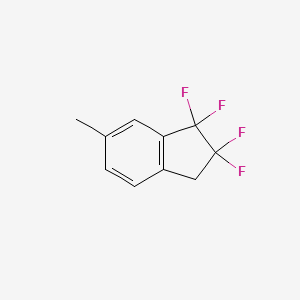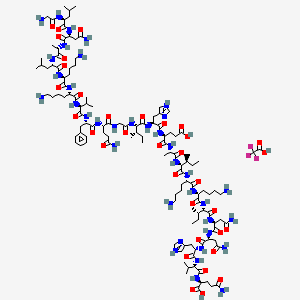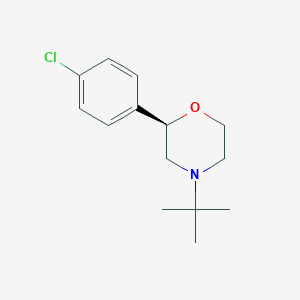![molecular formula C13H18O4 B12625556 3-{[(5S)-5,6-Dihydroxyhexyl]oxy}benzaldehyde CAS No. 918531-61-0](/img/structure/B12625556.png)
3-{[(5S)-5,6-Dihydroxyhexyl]oxy}benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(5S)-5,6-Dihydroxyhexyl]oxy}benzaldehyde is an organic compound with the molecular formula C13H18O4. It contains a benzaldehyde moiety substituted with a 5,6-dihydroxyhexyl group through an ether linkage. This compound is characterized by its aromatic aldehyde group, which is known for its reactivity and versatility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(5S)-5,6-Dihydroxyhexyl]oxy}benzaldehyde can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzaldehyde with (5S)-5,6-dihydroxyhexanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the formation of an ether bond between the hydroxyl group of the hexanol and the hydroxyl group of the benzaldehyde.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[(5S)-5,6-Dihydroxyhexyl]oxy}benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions may require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: 3-{[(5S)-5,6-Dihydroxyhexyl]oxy}benzoic acid.
Reduction: 3-{[(5S)-5,6-Dihydroxyhexyl]oxy}benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-{[(5S)-5,6-Dihydroxyhexyl]oxy}benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-{[(5S)-5,6-Dihydroxyhexyl]oxy}benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The dihydroxyhexyl group may also contribute to the compound’s biological activity by interacting with cellular membranes and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxybenzaldehyde: Lacks the dihydroxyhexyl group, making it less hydrophilic.
4-Methoxybenzaldehyde: Contains a methoxy group instead of the dihydroxyhexyl group, leading to different reactivity and solubility properties.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Contains both hydroxyl and methoxy groups, commonly used as a flavoring agent.
Uniqueness
3-{[(5S)-5,6-Dihydroxyhexyl]oxy}benzaldehyde is unique due to the presence of the dihydroxyhexyl group, which imparts distinct hydrophilic properties and potential biological activity. This makes it a valuable compound for research and industrial applications where such properties are desired.
Eigenschaften
CAS-Nummer |
918531-61-0 |
|---|---|
Molekularformel |
C13H18O4 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
3-[(5S)-5,6-dihydroxyhexoxy]benzaldehyde |
InChI |
InChI=1S/C13H18O4/c14-9-11-4-3-6-13(8-11)17-7-2-1-5-12(16)10-15/h3-4,6,8-9,12,15-16H,1-2,5,7,10H2/t12-/m0/s1 |
InChI-Schlüssel |
KMAOFMIFMWFAQP-LBPRGKRZSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)OCCCC[C@@H](CO)O)C=O |
Kanonische SMILES |
C1=CC(=CC(=C1)OCCCCC(CO)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


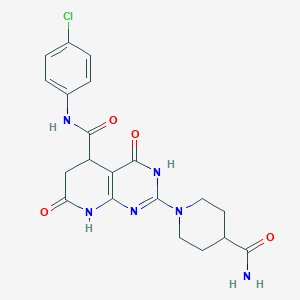
![2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B12625486.png)
![3,6-Dicyclohexyl-1,4-dimethylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione](/img/structure/B12625493.png)
![3-(4,5-dimethoxy-2-nitrophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12625496.png)
![4-Ethoxy-6-(2-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625500.png)
![1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-2-methoxybenzene](/img/structure/B12625508.png)
![2-[3-(2-Methylphenoxy)prop-1-yn-1-yl]thiophene](/img/structure/B12625509.png)
